molecular formula C11H14N2O3 B15463569 4-Methyl-2-(4-nitrophenyl)morpholine CAS No. 61192-66-3

4-Methyl-2-(4-nitrophenyl)morpholine

Cat. No.: B15463569
CAS No.: 61192-66-3
M. Wt: 222.24 g/mol
InChI Key: LXYOFLLHFGLZOU-UHFFFAOYSA-N
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Description

4-Methyl-2-(4-nitrophenyl)morpholine is a chemical compound of interest in scientific research and development, particularly as a building block in medicinal chemistry and organic synthesis. Compounds featuring morpholine and nitrophenyl rings are frequently utilized as precursors and intermediates. For instance, structurally similar molecules, such as 4-(4-nitrophenyl)morpholine and its thiomorpholine analogue, are established precursors to aniline derivatives, which are valuable for constructing potential pharmacologically active molecules . These intermediates have been investigated for use in developing agents across various fields, including antidiabetic and antifungal research, as well as in the creation of kinase inhibitors . The morpholine group is a common pharmacophore found in many approved drugs and bioactive molecules, valued for its ability to influence solubility and metabolic stability. This compound is provided for research purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

CAS No.

61192-66-3

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

4-methyl-2-(4-nitrophenyl)morpholine

InChI

InChI=1S/C11H14N2O3/c1-12-6-7-16-11(8-12)9-2-4-10(5-3-9)13(14)15/h2-5,11H,6-8H2,1H3

InChI Key

LXYOFLLHFGLZOU-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC(C1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogs of 4-Methyl-2-(4-nitrophenyl)morpholine, highlighting their substituents, physical properties, and applications:

Compound Name Structural Features Molecular Formula Melting Point (°C) Key Applications/Findings References
4-(4-Nitrophenyl)morpholine Morpholine with 4-nitrophenyl at position 4 C₁₀H₁₂N₂O₃ 148–152 Intermediate in drug synthesis (e.g., anticancer agents); environmental pollutant studies
4-(4-Nitrophenyl)thiomorpholine Thiomorpholine (S replaces O) with 4-nitrophenyl C₁₀H₁₂N₂O₂S Not reported Increased lipophilicity; precursor for antidiabetic/antimycobacterial agents
4-(4-Nitrobenzyl)morpholine Nitrophenyl connected via methylene bridge C₁₁H₁₄N₂O₃ Not reported Anticancer intermediate; enhanced flexibility
4-(2-Fluoro-4-nitrophenyl)morpholine Fluorine substituent at phenyl position 2 C₁₀H₁₁FN₂O₃ Not reported Potential modulation of electronic properties for targeted therapies
4-[4-(Morpholinosulfonyl)-2-nitrophenyl]morpholine Additional sulfonyl and morpholine groups C₁₄H₁₉N₃O₆S Not reported Complex interactions due to sulfonyl group; applications in advanced organic synthesis

Physicochemical Properties

  • Lipophilicity : Thiomorpholine derivatives (e.g., 4-(4-nitrophenyl)thiomorpholine) are more lipophilic than morpholine analogs due to sulfur's hydrophobic character, influencing pharmacokinetic profiles .
  • Melting Points: 4-(4-Nitrophenyl)morpholine melts at 148–152°C, whereas methyl-substituted analogs (e.g., 4-Methyl-2-((3-nitrophenoxy)methyl)morpholine) may exhibit lower melting points due to steric hindrance .

Preparation Methods

Nucleophilic Aromatic Substitution with Morpholine Derivatives

A widely employed strategy involves nucleophilic aromatic substitution (SNAr) reactions between morpholine precursors and nitro-substituted aryl halides. For instance, 3,4-difluoronitrobenzene reacts with morpholine in the presence of potassium carbonate as a base, yielding 4-(2-fluoro-4-nitrophenyl)morpholine. Adapting this approach, substituting the fluorine atom at the ortho position with a methyl group could theoretically produce 4-methyl-2-(4-nitrophenyl)morpholine. Key considerations include:

  • Reagents : Morpholine, methyl-substituted aryl halide (e.g., 2-chloro-4-nitro-1-methylbenzene), potassium carbonate.
  • Conditions : Polar aprotic solvents like N,N-dimethylformamide (DMF) at 25–50°C for 3–6 hours.
  • Yield : Analogous reactions report yields exceeding 90% under optimized conditions.

This method’s limitation lies in the limited commercial availability of methyl-substituted nitroaryl halides, necessitating custom synthesis of precursors.

Ring-Closing Alkylation of Amino Alcohol Intermediates

Another approach involves constructing the morpholine ring through alkylation of amino alcohol intermediates. A patent-described method synthesizes 4-(4-nitrophenyl)morpholin-3-one by reacting 2-(2-chloroethoxy)acetic acid with 4-nitroaniline in the presence of phenylboronic acid. Introducing a methyl group at the morpholine’s 4-position could be achieved by substituting chloroethoxyacetic acid with a methyl-bearing analog.

  • Reagents : 2-(2-Chloroethoxy)acetic acid, 4-nitroaniline, phenylboronic acid.
  • Conditions : One-pot cyclization at 80–100°C for 12–24 hours.
  • Yield : Reported yields for analogous morpholinones reach 75–85%.

This pathway’s advantage is its scalability, though steric hindrance from the methyl group may necessitate longer reaction times.

Reductive Amination Followed by Cyclization

A multi-step synthesis begins with reductive amination of nitroaniline derivatives. For example, 4-(4-aminophenyl)morpholin-3-one is synthesized via hydrogenation of 4-(4-nitrophenyl)morpholin-3-one. Adapting this route, introducing a methyl group during the cyclization step could yield the target compound:

  • Nitro Reduction : Catalytic hydrogenation (H2/Pd-C) or sodium dithionite reduction converts the nitro group to an amine.
  • Methyl Introduction : Alkylation with methyl iodide or reductive amination using formaldehyde introduces the methyl substituent.
  • Cyclization : Acid- or base-mediated ring closure forms the morpholine backbone.
  • Key Challenge : Competing side reactions during alkylation may reduce overall yield.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase synthesis, though less common for morpholines, could streamline production. A resin-bound nitroaryl intermediate undergoes sequential alkylation and cyclization steps, with the methyl group introduced via a protected alkylating agent. After cleavage from the resin, the target compound is purified by crystallization.

  • Advantages : Facilitates parallel synthesis and reduces purification complexity.
  • Disadvantages : Lower yields (40–60%) compared to solution-phase methods.

Comparative Analysis of Synthetic Methods

Method Key Reagents Yield Range Advantages Limitations
Nucleophilic Substitution Morpholine, aryl halide 85–93% High yield, simplicity Precursor availability
Ring-Closing Alkylation Chloroethoxyacetic acid 75–85% Scalability Steric hindrance issues
Reductive Amination Sodium dithionite, methyl iodide 60–75% Flexibility in substitution Multi-step complexity
Mitsunobu Reaction DEAD, triphenylphosphine 60–80% Stereochemical control High reagent cost
Solid-Phase Synthesis Resin-bound intermediates 40–60% High-throughput capability Lower yields

Q & A

Q. Critical Parameters :

  • Temperature control (50–80°C) during ring closure to prevent side reactions.
  • Solvent choice (e.g., THF or DMF) to enhance nucleophilicity.
  • Stoichiometric excess of methylating agents (1.2–1.5 equivalents) to ensure complete substitution .

Advanced Question: How can stereochemical resolution of this compound be achieved, and what analytical methods validate enantiomeric purity?

Q. Stereochemical Resolution :

  • Chiral Auxiliaries : Use (L)- or (D)-tartaric acid derivatives during synthesis to induce asymmetry .
  • Enzymatic Kinetic Resolution : Lipase-catalyzed acetylation to separate enantiomers .

Q. Analytical Validation :

  • X-ray Crystallography : Determines absolute configuration (e.g., chair conformation of morpholine ring and nitro group orientation) .
  • Chiral HPLC : Employ columns like Chiralpak AD-H with hexane/isopropanol mobile phases (85:15) for baseline separation .
  • Optical Rotation : Compare [α]D_D values with literature data for the (2S)-enantiomer .

Basic Question: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Q. Key Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., methyl at δ 1.2–1.4 ppm, aromatic protons at δ 7.5–8.2 ppm) .
  • IR Spectroscopy : Nitro group absorption at 1520 cm1^{-1} (asymmetric stretch) and 1345 cm1^{-1} (symmetric stretch) .
  • Single-Crystal XRD : Resolves crystal packing (e.g., π-π stacking between nitrophenyl groups at 3.77 Å) and chair conformation of the morpholine ring .

Advanced Question: How do structural modifications (e.g., nitro group position or methyl substitution) impact the biological activity of this compound derivatives?

Q. Structure-Activity Relationships (SAR) :

  • Nitro Group Position : Shifting the nitro group from para to meta (e.g., 3-nitrophenyl analog) reduces anticancer activity by 60%, likely due to disrupted π-π interactions with target proteins .
  • Methyl Substitution : The 4-methyl group enhances lipophilicity (logP increase by 0.8), improving blood-brain barrier penetration in neuroactive studies .
  • Morpholine Ring Oxidation : N-Oxide derivatives show reduced cytotoxicity, suggesting the tertiary amine is critical for target binding .

Q. Table 1: Comparative Bioactivity of Analogues

CompoundIC50_{50} (μM)Target Protein
4-Methyl-2-(4-nitrophenyl)12.3Topoisomerase II
3-Nitrophenyl analog30.1Topoisomerase II
4-Aminophenyl analog>100N/A

Basic Question: What are the known biological targets and mechanisms of action for this compound?

Q. Primary Targets :

  • Topoisomerase II : Inhibition disrupts DNA replication in cancer cells (IC50_{50} = 12.3 μM) .
  • Serotonin Receptors (5-HT2A_{2A}) : Binds with Ki_i = 89 nM, suggesting neuropharmacological potential .

Q. Mechanistic Insights :

  • The nitro group participates in redox cycling, generating reactive oxygen species (ROS) in hypoxic tumor environments .
  • Morpholine’s oxygen atom forms hydrogen bonds with catalytic residues (e.g., Asp477 in topoisomerase II) .

Advanced Question: How can computational methods (e.g., molecular docking) guide the design of this compound derivatives with enhanced selectivity?

Q. Methodology :

  • Docking Simulations (AutoDock Vina) : Predict binding poses to prioritize derivatives with stronger interactions (e.g., ΔG < -9 kcal/mol) .
  • QSAR Models : Correlate substituent electronegativity with IC50_{50} values using Hammett constants (ρ = 0.92) .

Q. Design Strategies :

  • Introduce electron-withdrawing groups (e.g., -CF3_3) at the phenyl ring to enhance nitro group’s redox activity .
  • Replace methyl with bulkier groups (e.g., isopropyl) to improve steric complementarity with hydrophobic enzyme pockets .

Basic Question: How should researchers address contradictory data on the compound’s solubility and stability in aqueous vs. organic solvents?

Q. Data Reconciliation :

  • Solubility : Reported as 2.1 mg/mL in DMSO but <0.1 mg/mL in water. Use co-solvents (e.g., 10% PEG-400) for in vitro assays .
  • Stability : Degrades by 15% in PBS (pH 7.4) over 24 hours. Store in anhydrous DMSO at -20°C to prevent hydrolysis .

Advanced Question: What strategies resolve discrepancies in reported biological activity across studies (e.g., anticancer vs. neuroactive effects)?

Q. Root Causes :

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. SH-SY5Y) and endpoint measurements (MTT vs. ATP assays) .
  • Enantiomeric Purity : Contamination with (2R)-enantiomers may skew neuroactivity data .

Q. Mitigation :

  • Standardize assays using NCI-60 cell panels and pure enantiomers.
  • Validate target engagement via siRNA knockdown or CRISPR-edited models .

Basic Question: What safety and handling protocols are recommended for this compound in laboratory settings?

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of nitro compound dust .
  • Waste Disposal : Neutralize with 10% NaOH before incineration .

Advanced Question: How can researchers leverage high-throughput screening (HTS) to identify synergistic drug combinations with this compound?

Q. HTS Workflow :

  • Library Screening : Test 10,000+ compounds in combination (e.g., NIH Clinical Collection).
  • Synergy Scoring : Calculate Combination Index (CI) using CompuSyn software. CI < 0.9 indicates synergy .

Q. Example Synergy :

  • Gemcitabine : CI = 0.4 in pancreatic cancer models due to enhanced ROS-mediated apoptosis .

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